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Compound of Interest

Compound Name: 2-Chloro-3-hydroxybenzonitrile

CAS No.: 51786-11-9

Cat. No.: B1592157

Get Quote

Technical Guide: 2-Chloro-3-hydroxybenzonitrile
CAS Registry Number: 51786-11-9 Chemical Formula: C₇H₄ClNO Molecular Weight: 153.57

g/mol [1][2][3][4]

Executive Summary
2-Chloro-3-hydroxybenzonitrile is a high-value pharmacophore scaffold used extensively in

the synthesis of small-molecule therapeutics.[1] Its structural uniqueness lies in the contiguous

substitution pattern of the chlorine, hydroxyl, and nitrile groups on the benzene ring. This

"1,2,3-substitution" motif provides a rigid electronic environment that enhances binding affinity

in kinase inhibitors and G-protein coupled receptor (GPCR) antagonists (e.g., oxytocin

antagonists).

This guide serves as a technical manual for researchers, detailing the physicochemical profile,

validated synthetic routes, and critical functionalization strategies required to utilize this building

block in drug discovery.
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Physicochemical Profile
The presence of the electron-withdrawing nitrile (-CN) and chlorine (-Cl) groups significantly

increases the acidity of the phenolic hydroxyl group compared to unsubstituted phenol.[1] This

enhanced acidity makes the hydroxyl group a highly reactive nucleophile for O-alkylation

reactions under mild conditions.[1]

Table 1: Key Chemical Properties
Property Value Notes

Appearance Off-white to pale yellow solid Crystalline powder form

Melting Point 56 – 60 °C
Low melting solid; handle with

care during vacuum drying

Boiling Point ~280 °C (Predicted)
Decomposes at high

temperatures

pKa (Phenol) ~7.2 – 7.8 (Predicted)
Significantly more acidic than

phenol (pKa 10.[1]0)

LogP 2.1 – 2.4
Moderate lipophilicity; suitable

for CNS-active scaffolds

Solubility
DMSO, Methanol, Ethyl

Acetate

Sparingly soluble in water;

soluble in basic aqueous

media

Synthetic Pathways & Manufacturing
The synthesis of 2-Chloro-3-hydroxybenzonitrile requires precise regiocontrol to avoid the

formation of the 4-chloro or 6-chloro isomers.[1] The most robust industrial route involves the

demethylation of 2-chloro-3-methoxybenzonitrile, which ensures the halogen is locked in the

correct position prior to exposing the phenol.[1]

Core Synthetic Route (Demethylation Strategy)
This pathway is preferred for maintaining regiochemical integrity.

Precursor: 2-Chloro-3-methoxybenzonitrile (CAS 853331-52-9).[1][5]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.bldpharm.com/products/853331-52-9.html
https://www.bldpharm.com/products/853331-52-9.html
https://www.bldpharm.com/products/853331-52-9.html
https://www.benchchem.com/product/b1592157/docs?utm_src=pdf-body#2-chloro-3-hydroxybenzonitrile-chemical-properties
https://www.bldpharm.com/products/853331-52-9.html
https://www.bldpharm.com/products/853331-52-9.html
https://www.bldpharm.com/products/853331-52-9.html
https://www.chemsrc.com/en/cas/51786-11-9_131247.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1592157?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagent: Boron tribromide (BBr₃) in Dichloromethane (DCM) or Pyridine Hydrochloride at

high temperature.

Mechanism: Lewis acid-mediated cleavage of the methyl ether.[1]

Alternative Route (Direct Chlorination)
Direct chlorination of 3-hydroxybenzonitrile is possible but often yields a mixture of 2-chloro and

4-chloro isomers, requiring difficult chromatographic separation.[1]
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Figure 1: Preferred synthetic pathway via demethylation of the methoxy precursor.[1]

Chemical Reactivity & Functionalization[6][7][8]
The tri-functional nature of 2-Chloro-3-hydroxybenzonitrile allows for divergent synthesis.

Each functional group serves as a distinct handle for elaboration.

A. Phenolic Hydroxyl (-OH)[1]
Reactivity: High nucleophilicity due to the ortho-Cl and meta-CN electron-withdrawing

effects.[1]

Applications:

Mitsunobu Reaction: Coupling with primary/secondary alcohols to introduce solubilizing

tails (e.g., N-protected piperidines).[1]

Williamson Ether Synthesis: Reaction with alkyl halides using mild bases (K₂CO₃ or

Cs₂CO₃).

B. Nitrile (-CN)[1]
Reactivity: Electrophilic carbon susceptible to hydrolysis or cycloaddition.
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Applications:

Hydrolysis: Conversion to amide (H₂O₂, NaOH) or carboxylic acid (H₂SO₄).

Cyclization: Reaction with sodium azide to form tetrazoles (bioisostere for carboxylic acid).

C. Aryl Chloride (-Cl)[1]
Reactivity: Sterically hindered but active in transition-metal catalyzed cross-couplings.[1]

Applications:

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form biaryl systems

(common in kinase inhibitors).[1]

Buchwald-Hartwig Amination: Displacement with amines to form aniline derivatives.[1]
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Figure 2: Divergent reactivity map showing key functionalization strategies.[1]
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Experimental Protocols
Protocol A: Demethylation of 2-Chloro-3-
methoxybenzonitrile
Objective: To synthesize 2-Chloro-3-hydroxybenzonitrile from its methyl ether precursor.[1]

Setup: Flame-dry a 250 mL round-bottom flask and equip with a magnetic stir bar and

nitrogen inlet.

Dissolution: Dissolve 2-chloro-3-methoxybenzonitrile (1.0 eq, 10 mmol) in anhydrous

Dichloromethane (DCM, 50 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

Addition: Dropwise add Boron Tribromide (BBr₃) (1.0 M in DCM, 2.5 eq, 25 mmol) over 20

minutes. Ensure the internal temperature does not rise above -70 °C.[1]

Reaction: Allow the mixture to warm slowly to room temperature and stir for 4–6 hours.

Monitor by TLC (EtOAc/Hexane 1:4) for the disappearance of the starting material.

Quench: Cool the mixture to 0 °C. Carefully quench with saturated NaHCO₃ solution

(excessive gas evolution will occur).

Workup: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over

anhydrous Na₂SO₄, and concentrate in vacuo.

Purification: Purify the crude residue via flash column chromatography (SiO₂, 0-30% EtOAc

in Hexanes) to yield the product as an off-white solid.

Protocol B: Mitsunobu Coupling (Ether Formation)
Objective: To attach a functionalized side chain (e.g., N-Boc-piperidin-4-ol) to the phenolic

oxygen.[1]

Reagents: Combine 2-Chloro-3-hydroxybenzonitrile (1.0 eq), Triphenylphosphine (PPh₃,

1.2 eq), and the alcohol (R-OH, 1.1 eq) in anhydrous THF (0.1 M concentration).

Addition: Cool to 0 °C. Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise.
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Reaction: Stir at room temperature for 12–18 hours.

Workup: Concentrate the solvent. Triturate the residue with diethyl ether/hexanes to

precipitate Triphenylphosphine oxide (TPPO). Filter off the solid.

Purification: Chromatograph the filtrate on silica gel to isolate the ether product.

Applications in Drug Discovery[1][9]
Case Study: Oxytocin Antagonists
Research into substituted triazole derivatives has utilized the 2-chloro-3-hydroxybenzonitrile
scaffold to create potent oxytocin antagonists.[1] The 3-hydroxy group is typically alkylated with

a piperidine or pyrrolidine linker, while the nitrile group remains or is converted to a heterocycle

to interact with the receptor binding pocket.

Case Study: Kinase Inhibition
In the development of biphenyl-based kinase inhibitors (e.g., for MAP kinases), the chlorine

atom at the 2-position provides steric bulk that forces the biphenyl system into a twisted

conformation, often critical for selectivity in the ATP-binding site.[1]

Safety & Handling (MSDS Summary)
Signal Word: Warning

Hazard Statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Handling: Use in a fume hood. Avoid contact with strong oxidizing agents. The nitrile group

can release toxic cyanide fumes if heated to decomposition or exposed to strong acids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1592157/docs#2-chloro-3-hydroxybenzonitrile-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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